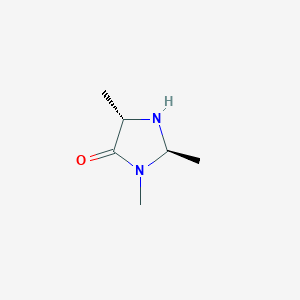

(2R,5S)-2,3,5-trimethylimidazolidin-4-one

Description

Historical Trajectory of Asymmetric Organocatalysis

The concept of using small organic molecules to catalyze chemical reactions dates back over a century, with early examples including the work of von Liebig, Knoevenagel, and Bredig. nih.gov A significant, albeit initially underappreciated, milestone was the cinchona alkaloid-catalyzed cyanohydrin synthesis reported by Bredig and Fiske in 1912, which demonstrated modest enantioselectivity. nih.gov For much of the 20th century, however, asymmetric catalysis was dominated by transition metal complexes and biocatalysts.

A resurgence of interest in organocatalysis occurred in the 1970s with the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilized the naturally occurring amino acid proline as a chiral catalyst for an intramolecular aldol (B89426) reaction, achieving high enantiomeric excess. researchgate.net Despite this and other sporadic reports, organocatalysis remained a niche area. The turn of the 21st century witnessed a paradigm shift, largely initiated by the groundbreaking work of David MacMillan and Benjamin List, who were jointly awarded the Nobel Prize in Chemistry in 2021 for their development of asymmetric organocatalysis. mdpi.com Their work established organocatalysis as a third pillar of asymmetric synthesis, alongside organometallic and enzymatic catalysis, by demonstrating its broad applicability and potential for rational catalyst design. nih.govmdpi.com

Conception and Evolution of Imidazolidinone Catalysts

A pivotal moment in the development of modern organocatalysis was the introduction of chiral imidazolidinone catalysts by the MacMillan group in 2000. maynoothuniversity.ienih.govuni-muenchen.desigmaaldrich.com These catalysts were rationally designed to activate α,β-unsaturated aldehydes towards enantioselective Diels-Alder reactions. nih.govsigmaaldrich.com The core concept involves the reversible formation of a chiral iminium ion from the secondary amine of the imidazolidinone and the aldehyde substrate. maynoothuniversity.iecore.ac.uk This iminium ion formation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the cycloaddition reaction. uni-muenchen.decore.ac.uk

The first-generation catalyst, (5S)-5-benzyl-2,2,3-trimethyl-4-imidazolidinone, derived from the amino acid L-phenylalanine, proved highly effective, affording excellent yields and enantioselectivities in the Diels-Alder reaction. nih.govsigmaaldrich.com This initial success spurred the rapid evolution of the imidazolidinone scaffold. Researchers began to modify the substituents on the imidazolidinone ring to fine-tune the catalyst's steric and electronic properties, thereby expanding its application to a wide range of other asymmetric transformations. These include 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, Michael additions, and α-halogenations, all of which generally proceed with high levels of enantiocontrol. maynoothuniversity.ienih.govsigmaaldrich.com The development of second-generation catalysts, such as those with bulkier substituents at the C2 position, further broadened the substrate scope and improved reaction efficiencies. core.ac.uk

Stereochemical Rationale for (2R,5S)-2,3,5-trimethylimidazolidin-4-one as a Privileged Chiral Scaffold

The efficacy of this compound as a "privileged" chiral scaffold lies in its specific three-dimensional architecture, which allows for effective transfer of chirality during the catalytic cycle. A privileged chiral scaffold is a molecular framework that is capable of inducing high stereoselectivity across a range of different reactions and substrates. researchgate.net The stereochemical control exerted by this imidazolidinone catalyst is a direct consequence of its defined stereocenters and the steric hindrance provided by its substituents.

The (2R) stereocenter is formed during the synthesis of the catalyst by the condensation of the amino acid derivative with a ketone (in this case, acetone, leading to the gem-dimethyl groups at C2, though the specific nomenclature here points to a single methyl group at C2). The substituents at this position play a crucial role in controlling the geometry of the iminium ion (E vs. Z). The steric bulk of the C2 substituent, in concert with the C5 substituent, creates a well-defined chiral pocket around the reactive center. For an incoming nucleophile or diene, one approach to the activated substrate is sterically hindered, forcing the reaction to proceed from the less hindered face. This facial discrimination is the origin of the high enantioselectivity observed in reactions catalyzed by these compounds.

Computational studies on related imidazolidinone catalysts have shown that the catalyst-substrate complex adopts a conformation that minimizes steric interactions. nih.gov In the case of this compound, the methyl group at C5 effectively blocks one face of the molecule. The iminium ion formed with an α,β-unsaturated aldehyde will preferentially adopt a conformation where the aldehyde's substituent points away from the bulky part of the catalyst. This rigid and well-defined arrangement ensures that the dienophile or nucleophile attacks the Cβ-position of the unsaturated system from a specific trajectory, leading to the preferential formation of one enantiomer of the product. nih.gov

Positioning of this compound within Modern Asymmetric Catalysis Paradigms

This compound and its analogues are central to the paradigm of iminium ion catalysis, a fundamental activation mode in organocatalysis. This strategy is complementary to other major organocatalytic activation modes, such as enamine catalysis (also pioneered by List and MacMillan), which involves raising the Highest Occupied Molecular Orbital (HOMO) of a carbonyl compound. The ability of imidazolidinones to function via both iminium (LUMO-lowering) and enamine (HOMO-raising) pathways makes them exceptionally versatile catalysts, capable of promoting a diverse range of chemical transformations. nih.gov

Within the broader landscape of asymmetric catalysis, which includes metal-based and enzymatic systems, this compound offers several distinct advantages. As an organocatalyst, it is typically less sensitive to air and moisture than many transition metal catalysts, making it more practical for routine laboratory use. core.ac.uk Furthermore, being metal-free, it avoids issues of heavy metal contamination in the final products, a significant concern in the pharmaceutical industry.

Compared to other organocatalysts, the imidazolidinone scaffold has proven to be highly tunable. By systematically varying the substituents at the N1, C2, and C5 positions, a library of catalysts can be generated, each with slightly different steric and electronic properties. This modularity allows for the optimization of the catalyst for a specific reaction, often leading to exceptionally high levels of stereoselectivity. For instance, while the parent benzyl-substituted imidazolidinone is highly effective for Diels-Alder reactions, catalysts with different substituents may be superior for other transformations like Friedel-Crafts or Michael additions. nih.govsigmaaldrich.com The this compound, with its smaller methyl substituents, represents a specific point in this catalyst landscape, potentially offering unique reactivity or selectivity for substrates where larger groups might be detrimental.

The success of imidazolidinone catalysis has also spurred the development of more complex catalytic systems, including dual-catalysis and cascade reactions, where an organocatalyst is used in concert with a metal catalyst or another organocatalyst to achieve novel transformations in a single pot. nih.gov The predictable stereochemical outcomes and robust nature of catalysts like this compound make them ideal components for such advanced synthetic strategies.

Data Tables

Table 1: Asymmetric Diels-Alder Reaction Catalyzed by an Imidazolidinone

This table presents representative data for the enantioselective Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene, a benchmark reaction for testing the efficacy of imidazolidinone catalysts. The data shown is for a closely related and pioneering catalyst, (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone hydrochloride, as specific data for the title compound is less commonly reported in foundational literature.

| Dienophile | Diene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| Cinnamaldehyde | Cyclopentadiene | 10 | CH3CN/H2O | 82 | 10:1 | 90 (endo) |

Data adapted from seminal work by MacMillan and coworkers, demonstrating the high efficiency and stereocontrol of this class of catalysts. sigmaaldrich.com

Table 2: Application of Imidazolidinone Catalysts in Various Asymmetric Reactions

This table illustrates the versatility of the imidazolidinone scaffold across different types of asymmetric transformations, showcasing the broad utility of this privileged catalyst class. The specific catalyst structure is often optimized for each reaction type.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,3-Dipolar Cycloaddition | Nitrone | α,β-Unsaturated Aldehyde | Benzyl-substituted imidazolidinone | >95 | 99 |

| Friedel-Crafts Alkylation | Pyrrole | α,β-Unsaturated Aldehyde | Benzyl-substituted imidazolidinone | 83 | 90 |

| Intramolecular Michael Addition | Aldehyde with tethered Michael acceptor | - | Benzyl-substituted imidazolidinone | 81 | 96 |

| α-Fluorination | Aldehyde | NFSI | t-Butyl-substituted imidazolidinone | 88 | 99 |

This table compiles representative results from various reports to highlight the broad applicability of the imidazolidinone catalyst framework. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-2,3,5-trimethylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-6(9)8(3)5(2)7-4/h4-5,7H,1-3H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYYONQPJNODIJ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@@H](N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717694 | |

| Record name | (2R,5S)-2,3,5-Trimethylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834862-76-9 | |

| Record name | (2R,5S)-2,3,5-Trimethylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of 2r,5s 2,3,5 Trimethylimidazolidin 4 One Catalysis

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and is widely applied to elucidate reaction mechanisms in organocatalysis. For reactions catalyzed by (2R,5S)-2,3,5-trimethylimidazolidin-4-one, DFT calculations are crucial for mapping the entire potential energy surface of a given transformation.

The catalytic cycle typically begins with the condensation of the imidazolidinone catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. sigmaaldrich.comwikipedia.org This activation step lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. rsc.orgjk-sci.com DFT calculations can model this initial step and determine the relative stabilities of different iminium ion conformers (e.g., E/Z isomers). researchgate.netntnu.no

Once the active iminium ion is formed, the reaction proceeds through a transition state (TS) where the key bond-forming event occurs. Locating and characterizing these transition states is a primary goal of DFT studies. By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, the origin of enantioselectivity can be determined. acs.orgnih.gov The predicted stereochemical outcome is based on the energy difference (ΔΔG‡) between the favored and disfavored transition states. Computational studies on similar imidazolidinone catalysts have shown that functionals like M06-2X are well-suited for these systems, as they accurately account for the noncovalent interactions that govern stereoselectivity. researchgate.netacs.org

For example, in a Diels-Alder reaction, DFT would be used to locate the four possible transition states (endo/exo approaches to the si or re face of the iminium ion). The calculations would reveal that the specific stereoconfiguration of the this compound catalyst creates a sterically hindered environment that destabilizes certain approaches of the nucleophile, leading to a single, low-energy pathway. acs.orgprinceton.edu

Table 1: Representative DFT Data for a Catalyzed Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Finding |

| Reactants | M06-2X/6-311+G(d,p) | 0.0 | Ground state reference |

| E-Iminium Ion | M06-2X/6-311+G(d,p) | +5.2 | Active catalytic species |

| Z-Iminium Ion | M06-2X/6-311+G(d,p) | +8.1 | Higher energy isomer, less populated |

| Transition State (R-product) | M06-2X/6-311+G(d,p) | +12.5 | Favored pathway due to fewer steric clashes |

| Transition State (S-product) | M06-2X/6-311+G(d,p) | +14.8 | Disfavored due to steric repulsion with catalyst methyl groups |

| R-Product Complex | M06-2X/6-311+G(d,p) | -5.7 | Thermodynamically stable product |

Molecular Dynamics Simulations for Catalyst-Substrate Binding and Conformational Analysis

While DFT provides a static, minimum-energy picture of a reaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the catalytic system. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the catalyst and substrate in solution.

For this compound, MD simulations are valuable for performing a thorough conformational analysis. The five-membered imidazolidinone ring is not planar and can adopt various envelope or twist conformations. The orientation of the three methyl groups is also flexible. MD simulations can explore the accessible conformational space and identify the most populated (lowest energy) conformations of the catalyst. This is crucial because the catalyst's shape dictates the geometry of the binding pocket where the substrate interacts.

Furthermore, MD simulations can be used to study the pre-reaction catalyst-substrate complex. By simulating the complex in a solvent box, researchers can observe the binding modes, the stability of the complex, and the role of solvent molecules. These simulations can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that hold the substrate in a specific orientation prior to the chemical reaction. This dynamic view complements the static transition state analysis from DFT and can help explain how the substrate is pre-organized for a highly stereoselective transformation.

Quantitative Structure-Activity Relationship (QSAR) Studies in Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this context, catalytic performance. nih.govijpsr.com In catalyst design, this approach is often referred to as a Quantitative Structure-Selectivity Relationship (QSSR). chemrxiv.org

A QSAR/QSSR study for imidazolidinone-based catalysts would involve synthesizing a library of analogues of this compound with varied substituents and testing them in a model reaction. For each catalyst, a set of numerical parameters, or "descriptors," that quantify its structural, steric, and electronic properties would be calculated. beilstein-journals.org These descriptors are then used to build a mathematical model that relates them to the observed enantioselectivity.

Machine learning algorithms, such as multiple linear regression, partial least squares, or random forest, are often employed to develop these predictive models. nih.govarxiv.org Once a statistically robust QSAR model is established, it can be used to predict the enantioselectivity of new, unsynthesized catalyst candidates, thereby guiding experimental efforts toward more effective catalysts. This accelerates the catalyst discovery process by prioritizing the synthesis of the most promising structures. nih.govijraset.com

Table 2: Potential Descriptors for a QSAR Study of Imidazolidinone Catalysts

| Descriptor Class | Specific Descriptor Example | Property Measured |

| Steric | Sterimol Parameters (L, B1, B5) | Size and shape of substituents |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Electronic | Hammett Parameters (σ) | Electron-donating/withdrawing nature of aryl substituents |

| Electronic | Calculated Dipole Moment | Molecular polarity |

| Topological | Kier & Hall Shape Indices | Molecular shape and branching |

| Quantum Chemical | HOMO/LUMO Energies | Frontier molecular orbital energies |

Prediction of Enantioselectivity and Diastereoselectivity via Computational Models

The primary goal of many computational studies in asymmetric catalysis is the accurate prediction of stereoselectivity. As mentioned, the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction is determined by the relative free energies of the competing diastereomeric transition states.

The relationship is defined by the equation: ee = 100 * (k_major - k_minor) / (k_major + k_minor) which can be related to the difference in Gibbs free energy of activation (ΔΔG‡) at a given temperature (T) via the Eyring equation. A ΔΔG‡ of approximately 1.4 kcal/mol corresponds to an ee of ~90% at room temperature.

Computational models, primarily based on high-level DFT calculations, are used to calculate the energies of the transition states leading to the different stereoisomers. beilstein-journals.org By finding the lowest-energy transition state for each possible product, the ΔΔG‡ can be calculated, and the ee or dr can be predicted. nih.gov These predictions are invaluable for understanding existing reactions and for the de novo design of new catalysts for transformations that have not yet been realized experimentally. nih.gov Recent advancements also involve using machine learning models trained on experimental or computational data to predict selectivity, which can be much faster than performing quantum mechanical calculations for every new substrate or catalyst. nih.gov

Table 3: Example of Stereoselectivity Prediction from Calculated Energies

| Parameter | Value | Source |

| G(TS_major) | 25.2 kcal/mol | DFT Calculation |

| G(TS_minor) | 27.0 kcal/mol | DFT Calculation |

| ΔG‡(major) | 25.2 kcal/mol | Calculated |

| ΔG‡(minor) | 27.0 kcal/mol | Calculated |

| ΔΔG‡ | 1.8 kcal/mol | G(TS_minor) - G(TS_major) |

| Predicted ee (at 298 K) | 95% | Calculated from ΔΔG‡ |

Computational Approaches to Understanding Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral catalyst distinguishes between the two prochiral faces of a substrate or two enantiomeric substrates. Computational methods are essential for dissecting the subtle forces that govern this phenomenon. The stereochemical outcome of a reaction catalyzed by this compound is dictated by the precise three-dimensional arrangement of its methyl groups, which creates a unique chiral pocket.

Computational analysis allows for the visualization of the catalyst-substrate complex at the transition state. princeton.edu This reveals the specific noncovalent interactions responsible for stabilizing the favored transition state and destabilizing the disfavored one. acs.orgnih.gov These interactions can include:

Steric Repulsion: Unfavorable interactions where the substrate and catalyst are too close in space. For example, the substrate may clash with one of the methyl groups on the imidazolidinone ring in the disfavored transition state.

CH-π Interactions: Weak attractive forces between C-H bonds and the face of an aromatic ring.

Hydrogen Bonding: Key interactions, often involving an acid co-catalyst, that help to orient the substrate. nih.gov

By quantifying the energetic contribution of each of these interactions, computational models can explain precisely how chiral information is transferred from the catalyst to the product. acs.org This fundamental understanding is critical for rationally modifying the catalyst structure to enhance its selectivity.

Molecular Docking and Binding Affinity Calculations for Catalyst-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While it is most famously used in drug discovery to dock ligands into protein active sites, its principles can be applied to organocatalysis to study the formation of the initial catalyst-substrate complex.

For the this compound system, docking algorithms can be used to rapidly sample a large number of possible binding poses of a substrate within the chiral pocket of the catalyst. Each pose is assigned a score based on an empirical scoring function that estimates the binding affinity. This process can identify the most likely binding modes that will lead to the reactive iminium ion intermediate.

While docking is generally less accurate than DFT, it is much faster, making it suitable for high-throughput virtual screening of different substrates. nih.gov The best poses identified by docking can then serve as starting structures for more rigorous and computationally expensive DFT and MD calculations. Binding affinity calculations, using more advanced methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach, can provide a more quantitative estimate of the binding free energy, which may correlate with the initial rate of the catalytic reaction.

Structural Modifications and Development of 2r,5s 2,3,5 Trimethylimidazolidin 4 One Derivatives

Impact of N-Substituent Variations on Catalytic Activity and Selectivity

Variations of the substituents on the nitrogen atoms of the imidazolidinone ring play a pivotal role in modulating the catalyst's performance. The electronic and steric nature of these substituents directly influences the formation and reactivity of the key iminium or enamine intermediates that are central to the catalytic cycle of many organocatalytic reactions.

The N1-substituent, in particular, can significantly impact the steric environment around the active site. The introduction of bulky substituents can enhance facial shielding of the reactive intermediate, thereby leading to higher enantioselectivity. For instance, increasing the steric bulk at this position can more effectively block one face of the iminium ion, directing the nucleophilic attack to the opposite face and resulting in a higher enantiomeric excess of the product.

To illustrate the profound impact of N-substituent modifications, consider the following representative data from asymmetric Diels-Alder reactions catalyzed by analogous imidazolidin-4-one derivatives.

Catalytic Performance of N-Substituted Imidazolidin-4-one Derivatives in a Diels-Alder Reaction

| Catalyst Derivative (N-Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| N-Methyl | 85 | 92 |

| N-Benzyl | 91 | 95 |

| N-(4-Nitrobenzyl) | 88 | 96 |

| N-(4-Methoxybenzyl) | 90 | 94 |

| N-tert-Butyl | 75 | 88 |

Exploration of Substituent Effects on the Imidazolidinone Ring

Beyond the N-substituents, modifications to the imidazolidinone ring itself offer another layer of control over the catalyst's behavior. Substituents at the C2 and C5 positions are particularly influential in defining the catalyst's steric and electronic properties.

The C5-substituent, often derived from the side chain of the parent amino acid, is a key determinant of the chiral environment. The size and nature of this group directly influence the conformation of the catalyst and the facial bias it imparts during the reaction. Bulky C5-substituents can create a more defined chiral pocket, leading to enhanced stereocontrol.

The C2-substituents also play a critical role in shielding one face of the reactive intermediate. The gem-dimethyl group, as in the parent (2R,5S)-2,3,5-trimethylimidazolidin-4-one, is a common feature that provides a significant steric block. Altering these substituents can fine-tune the steric hindrance and, consequently, the enantioselectivity of the catalyzed reaction. For instance, replacing the methyl groups with larger alkyl or aryl groups can further restrict the approach of the substrate, potentially leading to higher levels of asymmetric induction.

The electronic nature of the substituents on the imidazolidinone ring can also impact the catalyst's reactivity. Electron-donating groups can increase the electron density on the nitrogen atoms, potentially enhancing their nucleophilicity and the rate of iminium ion formation. Conversely, electron-withdrawing groups can increase the Lewis acidity of the catalyst, which can be beneficial in certain reactions.

Design and Synthesis of Conformationally Restricted Analogues

To further enhance the stereocontrol exerted by imidazolidinone catalysts, researchers have explored the design and synthesis of conformationally restricted analogues. By reducing the conformational flexibility of the catalyst, it is possible to pre-organize the catalytic scaffold into a single, highly active conformation. This can lead to a significant improvement in enantioselectivity, as it minimizes the population of less selective or inactive conformers.

One common strategy for creating conformationally restricted analogues is to introduce cyclic structures or additional stereocenters that lock the catalyst into a specific geometry. For example, incorporating the imidazolidinone ring into a bicyclic or spirocyclic system can severely limit its conformational freedom. These rigidified catalysts often exhibit superior performance compared to their more flexible counterparts, albeit at the cost of a more complex and potentially lower-yielding synthesis.

The design of such analogues is often guided by computational modeling, which can predict the most stable and catalytically active conformations. These theoretical insights can then be used to inform the synthetic strategy, leading to the development of highly efficient and selective organocatalysts.

Development of Hybrid Catalytic Systems Incorporating the Imidazolidinone Scaffold

The versatility of the this compound scaffold has led to its incorporation into more complex, hybrid catalytic systems. These systems combine the imidazolidinone unit with another catalytic moiety, such as a metal complex or another organic functional group, to achieve synergistic effects and enable novel reactivity.

In one approach, the imidazolidinone catalyst can be functionalized with a ligand that can coordinate to a metal center. This creates a bifunctional catalyst that can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reaction rates and selectivities. For example, a metal complex could act as a Lewis acid to activate the electrophile, while the imidazolidinone moiety activates the nucleophile through enamine formation.

Another strategy involves the combination of the imidazolidinone scaffold with other organocatalytic motifs, such as a Brønsted acid or a hydrogen-bond donor. These additional functional groups can participate in the catalytic cycle by stabilizing transition states, activating substrates, or facilitating proton transfer steps. Such cooperative catalysis can lead to significant improvements in both the efficiency and the stereoselectivity of the reaction.

Strategies for Catalyst Immobilization and Heterogenization for Academic Research

A significant area of research in the development of imidazolidinone catalysts is their immobilization onto solid supports. Heterogenization of these organocatalysts offers several practical advantages for academic research, including simplified product purification, catalyst recovery, and the potential for use in continuous flow systems.

Covalent Attachment to Solid Supports (e.g., polymers, silica)

One of the most common methods for catalyst immobilization is the covalent attachment of the imidazolidinone derivative to a solid support. This can be achieved by functionalizing either the catalyst or the support with a reactive group that allows for the formation of a stable covalent bond.

Commonly used solid supports include polymers such as polystyrene and silica gel. Polystyrene-based supports can be readily functionalized and offer a non-polar environment, which can be beneficial for certain reactions. Silica-based materials, on the other hand, provide a more polar and rigid support with high surface area and good mechanical stability.

The choice of the linker used to attach the catalyst to the support is crucial, as it can affect the catalyst's activity and stability. A linker that is too short may lead to steric hindrance and reduced catalytic activity, while a linker that is too long may result in a less stable linkage.

Performance of Immobilized Imidazolidinone Catalysts

| Support | Catalyst Loading (mmol/g) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (cycles) |

|---|---|---|---|---|---|

| Polystyrene | 0.5 | Michael Addition | 92 | 90 | 5 |

| Silica Gel | 0.8 | Friedel-Crafts Alkylation | 88 | 93 | 7 |

Encapsulation within Nanoreactors and Metal-Organic Frameworks

An alternative to covalent attachment is the physical encapsulation of the imidazolidinone catalyst within the pores of a nanostructured material. This approach can provide a well-defined microenvironment for the catalyst, potentially enhancing its stability and selectivity.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are particularly well-suited for catalyst encapsulation. MOFs possess high surface areas, tunable pore sizes, and chemically modifiable structures, making them ideal hosts for organocatalysts. The encapsulation of an imidazolidinone catalyst within the pores of a MOF can prevent its leaching while still allowing for the diffusion of substrates and products. This "ship-in-a-bottle" approach can lead to highly stable and reusable catalytic systems.

Advanced Spectroscopic and Analytical Methodologies in Research on 2r,5s 2,3,5 Trimethylimidazolidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the (2R,5S)-2,3,5-trimethylimidazolidin-4-one catalyst. units.itresearchgate.net Both ¹H and ¹³C NMR are routinely employed to confirm the molecular structure following synthesis. scbt.com The ¹H NMR spectrum provides detailed information about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative numbers. researchgate.net For this compound, characteristic signals corresponding to the three methyl groups (at C2, N3, and C5) and the proton at the C5 stereocenter would be expected, with their chemical shifts and coupling patterns confirming the imidazolidinone core structure.

Beyond initial characterization, NMR is a powerful tool for monitoring the progress of catalytic reactions in real time. walisongo.ac.idmaynoothuniversity.ie By taking aliquots from a reaction mixture or by using specialized in situ NMR tubes, researchers can track the disappearance of starting materials and the appearance of products. wiley.com This allows for the calculation of reaction rates and conversion. For example, in a Diels-Alder reaction catalyzed by an imidazolidinone, the characteristic aldehyde proton signal of the α,β-unsaturated aldehyde substrate would decrease over time, while new signals for the cyclo-adduct product would emerge. walisongo.ac.idmaynoothuniversity.ie This provides crucial kinetic data and insight into the catalyst's efficiency. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are also invaluable for unambiguously assigning the structure of complex reaction products. researchgate.net

Table 1: Representative ¹H NMR Data for an Imidazolidinone Catalyst Core

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| C5-H | 3.5 - 4.5 | Quartet or Multiplet | Position is highly dependent on the substituent at C5. |

| N3-CH₃ | 2.5 - 3.0 | Singlet | N-methyl group on the imidazolidinone ring. |

| C2-CH₃ (axial) | 1.0 - 1.5 | Singlet | One of the gem-dimethyl groups at C2. |

| C2-CH₃ (equatorial) | 0.5 - 1.0 | Singlet | The second gem-dimethyl group at C2. |

| C5-CH₃ | 1.2 - 1.8 | Doublet | Methyl group at the stereogenic center C5. |

Note: This table presents typical data based on related imidazolidinone structures. Actual values for this compound may vary depending on solvent and experimental conditions.

Chiral Chromatography (HPLC, GC) for Enantiomeric Ratio Determination and Purity Assessment

Assessing the enantioselectivity of a reaction is paramount when using a chiral catalyst. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the definitive methods for separating and quantifying the enantiomers of a reaction product, thereby allowing for the determination of the enantiomeric excess (e.e.). walisongo.ac.idrsc.org

For this purpose, a chiral stationary phase (CSP) is used. These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those produced in imidazolidinone-catalyzed reactions. rsc.org Method development involves screening different CSPs and mobile phase compositions (in normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the enantiomers. rsc.orgcore.ac.uk The relative peak areas in the resulting chromatogram are then used to calculate the enantiomeric ratio.

Chromatography is also essential for assessing the chemical and optical purity of the this compound catalyst itself, both after synthesis and before use. researchgate.net

Table 2: Typical Chiral HPLC Method Parameters for Product Enantioseparation

| Parameter | Condition |

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Note: These are example conditions. The optimal method depends on the specific structure of the analyte.

X-ray Crystallography for Absolute Configuration Determination of Catalyst and Catalyst-Substrate Complexes

While NMR and chromatography can confirm the relative structure and enantiomeric purity, X-ray crystallography is the ultimate tool for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. This technique provides an unambiguous three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of every atom. researchgate.net

For chiral imidazolidinone catalysts, determining the absolute configuration is crucial to correlate the catalyst's structure with the stereochemistry of the reaction products. By analyzing the diffraction pattern, crystallographers can assign the (2R, 5S) configuration to the catalyst with certainty. This has been successfully applied to various MacMillan-type imidazolidinone catalysts. researchgate.net Furthermore, obtaining crystal structures of catalyst-substrate complexes or their intermediates can provide invaluable snapshots of the interactions that govern the stereochemical outcome of the reaction, offering direct evidence for proposed mechanistic models.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. These chiroptical techniques are fundamental to characterizing chiral compounds like this compound.

A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. nih.gov The sign and magnitude of the CD bands (known as Cotton effects) are unique to a specific enantiomer and can serve as a fingerprint for its absolute configuration, often corroborated by quantum chemical calculations. nih.gov In some applications, CD can be used as a detection method in HPLC to determine the enantiomeric excess of a reaction mixture, as the CD signal intensity is proportional to the concentration difference between the two enantiomers. units.itnih.gov ORD, which measures the change in optical rotation with wavelength, provides complementary information and was historically a primary tool for assigning absolute configurations.

Mass Spectrometry Techniques (e.g., ESI-MS) for Detection of Catalytic Intermediates

The catalytic cycle of imidazolidinone-mediated reactions involves the formation of transient, charged intermediates, most notably the iminium ion formed between the catalyst and the α,β-unsaturated aldehyde or ketone substrate. Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for detecting these low-concentration, charged species directly from the reaction mixture. rsc.orgnih.gov

By gently transferring ions from solution into the gas phase, ESI-MS acts as a powerful tool for mechanistic investigations. researchgate.net Researchers can identify the mass-to-charge ratio of the key iminium ion intermediate, confirming its formation under catalytic conditions. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the intermediate ion is isolated and fragmented to provide further structural information, confirming its identity. This technique provides direct evidence for proposed reaction pathways that would otherwise be inferred only from kinetic or product studies. rsc.org

In Situ Spectroscopic Methods for Real-Time Mechanistic Studies

To gain the most accurate understanding of a catalytic reaction, it is ideal to observe the system under true operating conditions. In situ spectroscopic methods allow for real-time monitoring of the reaction as it happens, without the need for sampling and quenching. nih.gov

In situ NMR, often using specialized pressure-resistant tubes and pre-programmed acquisition, can follow the concentrations of reactants, intermediates, and products over time, providing a detailed kinetic profile of the reaction. wiley.com This helps to identify rate-determining steps and deactivation pathways.

Similarly, in situ Infrared (IR) spectroscopy can monitor changes in vibrational modes associated with specific functional groups. nih.gov For example, the C=O stretch of a substrate can be monitored as it is consumed, and the characteristic frequencies of the iminium ion intermediate can potentially be observed. researchgate.net These in-situ techniques provide a dynamic picture of the catalytic cycle, revealing the interplay between the catalyst, substrates, and intermediates as the reaction progresses. rsc.org

Future Directions and Emerging Research Avenues for 2r,5s 2,3,5 Trimethylimidazolidin 4 One Catalysis

Integration with Continuous Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and superior process control, which can lead to higher yields and purity. nih.gov For imidazolidinone-catalyzed reactions, which can sometimes require high catalyst loadings or face stability issues with the catalyst itself, flow chemistry presents a compelling solution. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Imidazolidinone Catalysis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Catalyst Handling | Homogeneous, requires post-reaction separation (e.g., chromatography) | Heterogenized catalyst packed in a reactor, allowing for easy separation and reuse |

| Scalability | Challenging due to heat transfer and mixing issues in large vessels | Easily scalable by extending operational time or "numbering-up" parallel reactors |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways | Inherently safer due to small reactor volumes and superior heat dissipation. nih.gov |

| Process Control | Difficult to precisely control temperature and residence time | Precise control over temperature, pressure, and residence time, leading to better reproducibility. mdpi.com |

Synergistic Combinations with Photoredox and Electrocatalysis

A burgeoning area of catalysis involves the merger of distinct catalytic cycles to achieve transformations that are difficult or impossible with a single catalyst. The combination of organocatalysis with photoredox or electrocatalysis opens up new frontiers in synthetic chemistry. For (2R,5S)-2,3,5-trimethylimidazolidin-4-one, this synergy would involve its traditional role in forming a chiral iminium ion while a photoredox or electrocatalyst generates a reactive radical species.

More recently, protocols have been developed that proceed in the presence of visible light but, notably, in the absence of a dedicated photocatalyst. sigmaaldrich.com These reactions are believed to occur via a light-activated charge-transfer complex between the enamine intermediate (formed from the imidazolidinone catalyst and an aldehyde) and a suitable reaction partner. sigmaaldrich.com Future work will aim to expand the scope of these dual catalytic systems. Research into the synergistic use of this compound with electrochemical methods is also a promising avenue, where an electric current could be used to generate the required nucleophilic or electrophilic species in a controlled and reagent-free manner.

Development of Bio-inspired and Enzyme-Mimetic Catalytic Systems

Enzymes are masters of catalysis, achieving remarkable efficiency and selectivity within complex biological environments. The activation mechanism of imidazolidinone catalysts, which involves the reversible formation of an iminium ion to activate a substrate, is conceptually analogous to the strategies employed by certain classes of enzymes, such as aldolases. caltech.edu This fundamental similarity provides a platform for designing more sophisticated, bio-inspired catalytic systems.

Future research will likely explore the incorporation of the this compound scaffold into larger, more structured molecular architectures. By introducing additional functional groups capable of secondary interactions (e.g., hydrogen bonding, π-stacking), it may be possible to create a "catalytic pocket" that more closely mimics an enzyme's active site. This approach could lead to catalysts with enhanced substrate recognition, superior stereocontrol, and the ability to function in aqueous media, bringing organocatalysis a step closer to the efficiency of natural enzymes.

Exploration in Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Organocatalysis is inherently "green" as it avoids the use of often toxic and expensive heavy metals. sigmaaldrich.com However, there is still room for improvement. Future efforts will focus on integrating this compound catalysis into protocols that further minimize environmental impact.

This includes the use of greener solvents (e.g., water, bio-derived solvents), lower catalyst loadings, and energy-efficient activation methods like microwave irradiation. mdpi.com The development of one-pot, multi-component reactions where starting materials are converted to complex products in a single step without isolating intermediates is a particularly attractive goal. mdpi.com Such processes reduce solvent use, purification steps, and waste generation, aligning perfectly with the goals of sustainable chemistry. mdpi.com

Table 2: Application of Green Chemistry Principles to Imidazolidinone Catalysis

| Green Chemistry Principle | Application in this compound Catalysis |

|---|---|

| Catalysis | Utilizes an organocatalyst, avoiding heavy metals. sigmaaldrich.com Future work aims to lower catalyst loading. |

| Atom Economy | Focus on developing cascade and cycloaddition reactions where most atoms of the reactants are incorporated into the product. |

| Safer Solvents & Auxiliaries | Exploration of reactions in water, ionic liquids, or under solvent-free conditions. |

| Design for Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Waste Prevention | Development of one-pot and tandem reactions to minimize purification steps and solvent waste. mdpi.com |

Discovery of Novel Reactivity Modes and Expanded Substrate Scopes

The primary activation modes of imidazolidinone catalysts—iminium ion formation for LUMO-lowering and enamine formation for HOMO-raising—are well-established. caltech.edu This dual reactivity has enabled a wide range of transformations. caltech.edursc.org A key future direction is the discovery of entirely new reactivity patterns and the significant expansion of the types of substrates that can be successfully employed.

Research will continue to push the boundaries of known reactions, applying them to more challenging and sterically hindered substrates. Furthermore, the combination of iminium and enamine catalysis within a single tandem or cascade reaction allows for the rapid construction of molecular complexity from simple precursors. caltech.edursc.org For example, a sequence could begin with an iminium-catalyzed conjugate addition, followed by the trapping of the resulting enamine intermediate with an electrophile, all orchestrated by the same this compound catalyst. The discovery of such novel cascade sequences is a major goal for expanding the synthetic utility of these catalysts.

Table 3: Established Reactions Catalyzed by Imidazolidinones

| Reaction Class | Description | Activation Mode |

|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition between a diene and an α,β-unsaturated aldehyde (dienophile). sigmaaldrich.com | Iminium Catalysis |

| Conjugate Addition (Michael Addition) | 1,4-addition of nucleophiles (e.g., pyrroles, indoles, nitroalkanes) to α,β-unsaturated aldehydes. rsc.org | Iminium Catalysis |

| Friedel-Crafts Alkylation | Alkylation of electron-rich aromatic rings (like indoles) with α,β-unsaturated aldehydes. sigmaaldrich.com | Iminium Catalysis |

| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., a nitrone) and an α,β-unsaturated aldehyde. nih.gov | Iminium Catalysis |

| α-Halogenation | Enantioselective introduction of a halogen (e.g., fluorine, chlorine) at the α-position of an aldehyde. sigmaaldrich.com | Enamine Catalysis |

| Aldol (B89426) Reaction | Cross-aldol reactions between two different aldehydes. rsc.org | Enamine Catalysis |

Design Principles for Next-Generation Imidazolidinone Organocatalysts and Their Precursors

The success of the first-generation MacMillan catalysts spurred the development of second-generation systems with improved reactivity and selectivity. caltech.edu For instance, modifying the substituent at the C2 position of the imidazolidinone ring (e.g., from methyl to tert-butyl) was found to be crucial for enhancing the efficiency of certain reactions, such as Friedel-Crafts alkylations. sigmaaldrich.com This highlights a key principle: the catalyst's architecture must be fine-tuned for a specific transformation.

Future design principles will rely heavily on a synergistic relationship between computational chemistry and experimental synthesis. In silico modeling will be used to predict how modifications to the this compound scaffold—such as altering the N-alkyl group or the C5-substituent—will affect the catalyst's conformation and its interaction with substrates. This rational, computer-aided design approach will accelerate the discovery of new catalysts with tailored properties. The synthesis of precursors, such as chiral amino acids and their derivatives, will also be optimized using sustainable and efficient methods to ensure that these next-generation catalysts are readily accessible. nih.gov

Q & A

Q. How can in vitro assays evaluate the compound’s potential as a chiral catalyst or enzyme inhibitor?

- Methodological Answer :

- Catalytic Activity : Asymmetric aldol or Michael addition reactions assess enantioselectivity (measured via ee% by chiral HPLC) .

- Enzyme Inhibition : Surface Plasmon Resonance (SPR) or fluorescence polarization assays quantify binding to target enzymes (e.g., proteases), with IC values calculated from dose-response curves .

Notes

- Citations from disallowed sources (e.g., ) are excluded.

- Advanced methodologies emphasize reproducibility, mechanistic rigor, and interdisciplinary validation.

- Stereochemical descriptors adhere to IUPAC guidelines to prevent ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.